molecular formula C20H21N7O2 B12386795 6-(4-(1H-1,2,4-Triazol-5-yl)phenyl)-1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one

6-(4-(1H-1,2,4-Triazol-5-yl)phenyl)-1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one

Cat. No.: B12386795
M. Wt: 391.4 g/mol
InChI Key: FFGUSRSMWFYKGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CC214-1 is a compound known for its potential anticancer activity. It functions as an inhibitor of the mammalian target of rapamycin (mTOR), a protein kinase that plays a crucial role in regulating cell growth, proliferation, motility, and survival. CC214-1 is particularly noted for its ability to induce autophagy, a process that helps cells remove damaged components .

Preparation Methods

The synthesis of CC214-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving the formation of specific bonds and functional groups .

Chemical Reactions Analysis

CC214-1 undergoes various chemical reactions, primarily involving its role as an mTOR inhibitor. It can inhibit mTORC1 and mTORC2 signaling pathways, which are crucial for cell growth and proliferation. The compound is known to induce autophagy by lipidating LC3B-I to LC3B-II subtype . Common reagents used in these reactions include rapamycin and other mTOR inhibitors, which synergize with CC214-1 to enhance its inhibitory effects .

Scientific Research Applications

CC214-1 has a wide range of applications in scientific research, particularly in the fields of cancer biology and pharmacology. It is used as an in vitro tool compound to explore the biology of mTOR kinases. The compound has shown efficacy in inhibiting the growth of glioblastomas, a type of brain tumor, by blocking mTORC1 and mTORC2 signaling pathways . Additionally, CC214-1 is used in studies related to autophagy, protein translation, and T-cell activation .

Mechanism of Action

CC214-1 exerts its effects by inhibiting the mTOR kinase, which is involved in various cellular processes. The compound binds to the mTOR kinase, preventing its activation and subsequent signaling through the mTORC1 and mTORC2 pathways. This inhibition leads to reduced cell growth and proliferation, induction of autophagy, and increased sensitivity to cell death in cancer cells . The molecular targets of CC214-1 include the mTOR kinase and its downstream effectors, such as 4E-BP1 and S6 kinase .

Properties

Molecular Formula

C20H21N7O2

Molecular Weight

391.4 g/mol

IUPAC Name

3-[2-(oxan-4-yl)ethyl]-5-[4-(1H-1,2,4-triazol-5-yl)phenyl]-1H-imidazo[4,5-b]pyrazin-2-one

InChI

InChI=1S/C20H21N7O2/c28-20-25-18-19(27(20)8-5-13-6-9-29-10-7-13)24-16(11-21-18)14-1-3-15(4-2-14)17-22-12-23-26-17/h1-4,11-13H,5-10H2,(H,21,25,28)(H,22,23,26)

InChI Key

FFGUSRSMWFYKGK-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CCN2C3=NC(=CN=C3NC2=O)C4=CC=C(C=C4)C5=NC=NN5

Origin of Product

United States

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